Neopentyl benzoate

Description

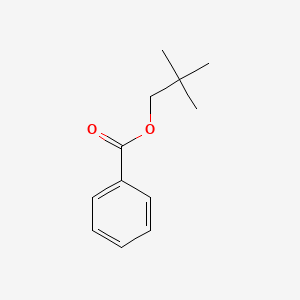

Neopentyl benzoate (CAS No. 3581-70-2), also known as benzoic acid neopentyl ester, is an alkyl benzoate ester characterized by a bulky neopentyl (2,2-dimethylpropyl) group attached to the benzoate moiety. This structural feature imparts unique physical and chemical properties, such as enhanced steric hindrance and thermal stability. Key properties include:

- Boiling Point: 251.3°C at 760 mmHg

- Flash Point: 110.4°C

- Density: 0.994 g/cm³

- Refractive Index: 1.496 .

This compound is synthesized via esterification of benzoic acid with neopentyl alcohol or through mixed anhydride decomposition, though detailed synthetic protocols are scarce in the literature .

Properties

CAS No. |

3581-70-2 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,2-dimethylpropyl benzoate |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

ZBPDCWGVJKTGND-UHFFFAOYSA-N |

SMILES |

CC(C)(C)COC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC=CC=C1 |

Other CAS No. |

3581-70-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares neopentyl benzoate with structurally analogous esters:

| Compound | CAS No. | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 3581-70-2 | 251.3 | 0.994 | 110.4 | Branched neopentyl group |

| Benzyl benzoate | 120-51-4 | 323 | 1.118 | 147 | Aromatic benzyl group |

| Methyl benzoate | 93-58-3 | 199.6 | 1.094 | 82 | Short-chain methyl group |

| Isopropyl benzoate | 939-48-0 | 218–220 | 1.003 | 96 | Branched isopropyl group |

| Hexyl benzoate | Not provided | ~300 (estimated) | ~0.96 | >100 | Long-chain hexyl group |

Key Observations :

- Boiling Points : this compound has a moderate boiling point compared to benzyl benzoate (323°C) and methyl benzoate (199.6°C). The higher boiling point of benzyl benzoate is attributed to stronger π-π interactions from the aromatic benzyl group .

- Density : this compound’s density (0.994) is lower than benzyl benzoate (1.118) due to the bulky aliphatic substituent reducing molecular packing efficiency .

- Thermal Stability : The neopentyl group’s steric hindrance likely enhances resistance to thermal degradation compared to linear esters like methyl or hexyl benzoate .

Chemical Stability and Reactivity

- Hydrolysis Resistance : Branched esters like neopentyl and isopropyl benzoate exhibit slower hydrolysis rates than straight-chain analogs (e.g., methyl benzoate) due to steric effects that impede nucleophilic attack at the ester carbonyl .

- pKa Influence : While benzoate esters are generally stable under physiological pH, the pKa of their parent acid (benzoic acid, ~4.2) affects their behavior in biological systems. This compound’s stability in acidic environments may be superior to less hindered esters .

Q & A

Q. What are the recommended methods for synthesizing neopentyl benzoate in laboratory settings?

this compound is typically synthesized via esterification between neopentyl glycol and benzoic acid under acid catalysis. A common approach involves refluxing equimolar amounts of the reactants in toluene with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction progress can be monitored using thin-layer chromatography (TLC) or FT-IR spectroscopy to track the disappearance of the hydroxyl (-OH) peak. Post-synthesis, purification via fractional distillation (boiling point: ~251.3°C ) or recrystallization in non-polar solvents (e.g., hexane) is recommended. Ensure inert conditions to prevent side reactions such as oxidation or transesterification.

Q. How can researchers characterize the purity and structural identity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester bond formation (e.g., carbonyl resonance at ~167-170 ppm in C NMR) and neopentyl group signals (e.g., 2,2-dimethylpropyl protons at δ ~0.8-1.2 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (theoretical molecular weight: 262.30 g/mol ).

- Chromatography : Gas chromatography (GC) or HPLC to assess purity, with retention time comparison against commercial standards. For novel derivatives, elemental analysis and X-ray crystallography may supplement structural confirmation .

Q. What safety precautions are critical when handling this compound in experimental workflows?

While this compound itself has limited acute toxicity data, its precursor neopentyl glycol exhibits low systemic toxicity (LD > 2000 mg/kg in rats ). However, standard precautions include:

- Using flame-resistant equipment (flash point: >110°C ) and avoiding static discharge.

- Wearing nitrile gloves and safety goggles to prevent eye/skin irritation.

- Ensuring proper ventilation to mitigate inhalation risks.

- Storing the compound away from strong oxidizers or bases to prevent decomposition .

Advanced Research Questions

Q. How can solubility models optimize the purification of this compound in mixed-solvent systems?

Solubility data for neopentyl derivatives (e.g., neopentyl glycol) in solvents like ethanol, acetone, and water can be modeled using the λh equation or Apelblat equation . For example:

| Solvent | λh Parameters (A, B, C) | Apelblat Constants (a, b, c) |

|---|---|---|

| Ethanol | 0.45, -1200, 0.003 | 12.5, -4500, 0.12 |

| These models predict temperature-dependent solubility curves, enabling efficient crystallization or solvent selection. Experimental validation via laser monitoring techniques is advised to resolve discrepancies between models . |

Q. What experimental strategies address contradictory data in this compound’s thermal stability profiles?

Discrepancies in thermal decomposition temperatures (e.g., TGA vs. DSC results) may arise from impurities or experimental conditions. Mitigation strategies include:

- Conducting simultaneous TGA-DSC under inert atmospheres (N or Ar) to isolate decomposition pathways.

- Comparing kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger methods) to assess activation energy consistency.

- Cross-referencing with FT-IR or GC-MS to identify volatile decomposition byproducts (e.g., benzoic acid or neopentyl glycol fragments) .

Q. How do structural modifications of this compound influence its reactivity in polymer synthesis?

The neopentyl group’s steric hindrance reduces hydrolytic susceptibility, making the ester useful in UV-curable resins. Advanced studies may:

- Substitute the benzoate moiety with acrylate groups (e.g., neopentyl glycol acrylate benzoate ) to enhance crosslinking efficiency.

- Analyze polymerization kinetics via real-time FT-IR or photo-DSC to track double-bond conversion rates.

- Evaluate mechanical properties (e.g., tensile strength) of resultant polymers using dynamic mechanical analysis (DMA).

Methodological Guidance

Q. Designing a kinetic study for this compound esterification: What parameters are critical?

Key factors include:

- Reagent Ratios : Optimize molar excess of benzoic acid (1.2–1.5 equivalents) to drive equilibrium.

- Catalyst Screening : Compare acid catalysts (e.g., HSO, Amberlyst-15) for efficiency and recyclability.

- Temperature Control : Use a thermostatted reactor (±0.5°C accuracy) to minimize side reactions.

- Sampling Protocol : Quench aliquots at intervals with sodium bicarbonate to neutralize acid before GC analysis .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

Implement a Design of Experiments (DoE) framework:

- Factors : Reaction time, temperature, catalyst loading.

- Responses : Yield, purity (GC area%), color index.

- Analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize conditions. Replicate center points to assess reproducibility and apply Tukey’s test for outlier detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.